![molecular formula C8H7N3OS B12970967 5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione](/img/structure/B12970967.png)
5-[2-(furan-2-yl)ethenyl]-2,3-dihydro-1H-1,2,4-triazole-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a heterocyclic compound that features a furan ring and a triazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the reaction of furan-2-carbaldehyde with thiosemicarbazide under basic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized under acidic conditions to yield the desired triazole-thione compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of (E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione involves its interaction with various molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity. This interaction is facilitated by the presence of the triazole and furan rings, which can form hydrogen bonds and π-π interactions with the target molecules .
Comparación Con Compuestos Similares
Similar Compounds
2-[(E)-2-Furan-2-yl-vinyl]-quinazolin-4(3H)-one: Similar structure with a quinazoline ring instead of a triazole ring.
2,6-bis((E)-2-(furan-2-yl)vinyl)-4-(azulen-1-yl)pyridine: Contains a pyridine ring and is used in electrochemical applications.
Uniqueness
(E)-5-(2-(Furan-2-yl)vinyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is unique due to the combination of the furan and triazole rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C8H7N3OS |
|---|---|
Peso molecular |
193.23 g/mol |
Nombre IUPAC |
5-[(E)-2-(furan-2-yl)ethenyl]-1,2-dihydro-1,2,4-triazole-3-thione |
InChI |
InChI=1S/C8H7N3OS/c13-8-9-7(10-11-8)4-3-6-2-1-5-12-6/h1-5H,(H2,9,10,11,13)/b4-3+ |
Clave InChI |
PXNVBQRVGJNMSA-ONEGZZNKSA-N |
SMILES isomérico |
C1=COC(=C1)/C=C/C2=NC(=S)NN2 |
SMILES canónico |
C1=COC(=C1)C=CC2=NC(=S)NN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


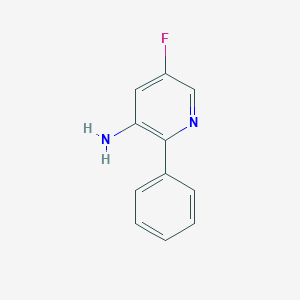
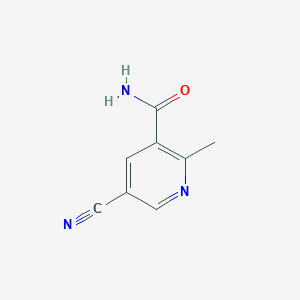
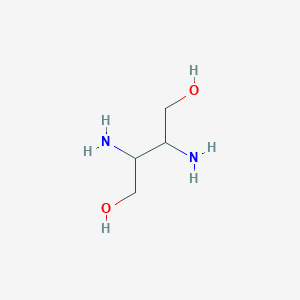
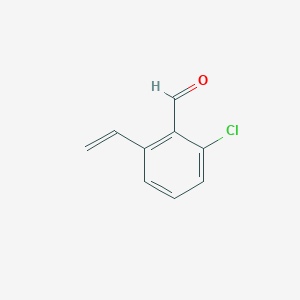

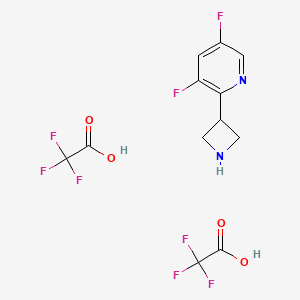
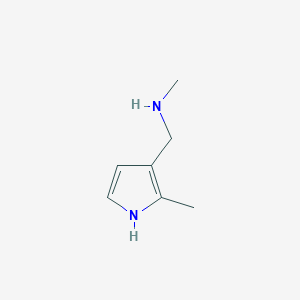


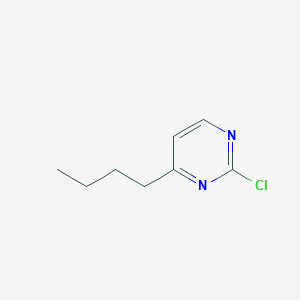

![(R)-(7-Fluoro-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanol](/img/structure/B12970961.png)
![1,5,6-Trimethyl-1,4-dihydro-2H-imidazo[4,5-B]pyrazin-2-one](/img/structure/B12970983.png)
![4,6-Dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12970987.png)
